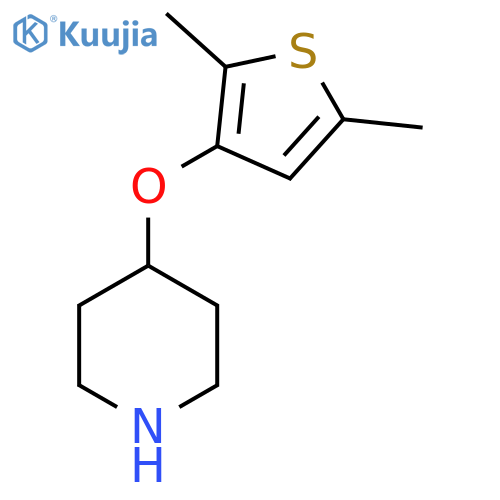Cas no 2229250-41-1 (4-(2,5-dimethylthiophen-3-yl)oxypiperidine)

2229250-41-1 structure
商品名:4-(2,5-dimethylthiophen-3-yl)oxypiperidine
4-(2,5-dimethylthiophen-3-yl)oxypiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-dimethylthiophen-3-yl)oxypiperidine
- EN300-1751389
- 4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine
- 2229250-41-1
-
- インチ: 1S/C11H17NOS/c1-8-7-11(9(2)14-8)13-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3
- InChIKey: GQDNURXOBZERAS-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC(=C1C)OC1CCNCC1
計算された属性
- せいみつぶんしりょう: 211.10308534g/mol
- どういたいしつりょう: 211.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 49.5Ų
4-(2,5-dimethylthiophen-3-yl)oxypiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751389-1.0g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1751389-0.05g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-0.1g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-1g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-0.5g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-10.0g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1751389-10g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-2.5g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-0.25g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1751389-5.0g |
4-[(2,5-dimethylthiophen-3-yl)oxy]piperidine |
2229250-41-1 | 5g |
$3313.0 | 2023-06-03 |
4-(2,5-dimethylthiophen-3-yl)oxypiperidine 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
2229250-41-1 (4-(2,5-dimethylthiophen-3-yl)oxypiperidine) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量